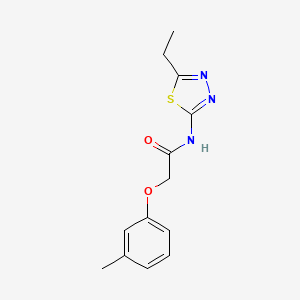
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide, also known as ETAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETAA is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents and commonly used as a research tool in the field of biochemistry.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have anti-tumor properties. Additionally, this compound has been found to have antibacterial activity against a variety of gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide in scientific research is its versatility. It can be used to study a wide range of biological processes and pathways, making it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, which is important for conducting experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been found to have some toxicity in animal models, which may limit its potential therapeutic applications.
Future Directions
Despite the limitations, there are many potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential applications in the treatment of inflammatory diseases such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration method for this compound in these conditions.
Another area of interest is the potential use of this compound as an anti-tumor agent. Additional research is needed to determine the specific mechanisms by which this compound inhibits tumor growth and to identify the types of cancer that are most responsive to this compound treatment.
Finally, there is also interest in exploring the use of this compound as an antibacterial agent. Further studies are needed to determine the spectrum of activity of this compound against different types of bacteria and to optimize its antibacterial properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. While there are some limitations associated with the use of this compound in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 3-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-12-15-16-13(19-12)14-11(17)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLAQUXVTUAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
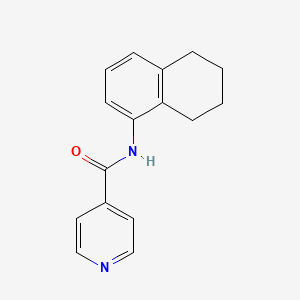
![2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5835696.png)
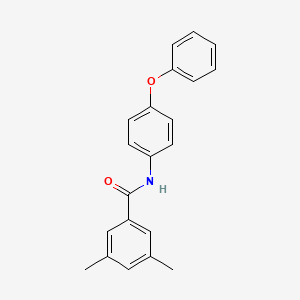
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)
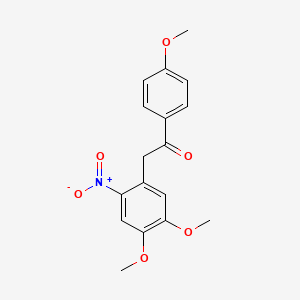

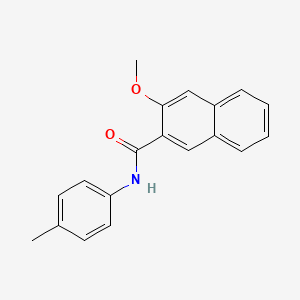

![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
